molecular formula C10H18N2S B2447340 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile CAS No. 1697640-73-5

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile

Cat. No.: B2447340
CAS No.: 1697640-73-5
M. Wt: 198.33
InChI Key: VBSARAOVTFCWRY-UHFFFAOYSA-N
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Description

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile is a chemical compound with the molecular formula C10H18N2S It is characterized by a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile typically involves the formation of the thiazepane ring followed by the introduction of the propanenitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and a sulfur-containing compound, the thiazepane ring can be formed through a series of nucleophilic substitution reactions. The final step involves the addition of the propanenitrile group to the thiazepane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
  • 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diamine

Uniqueness

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, which may have hydroxyl or amine groups, the nitrile group offers different pathways for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-10(2)4-7-12(6-3-5-11)8-9-13-10/h3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSARAOVTFCWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697640-73-5
Record name 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile
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